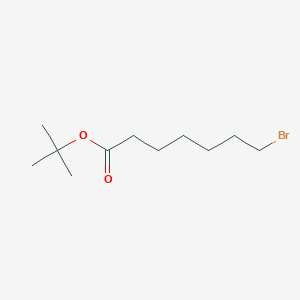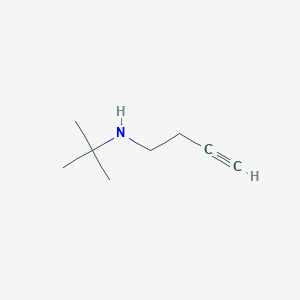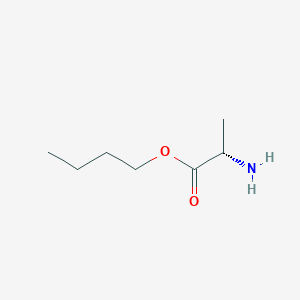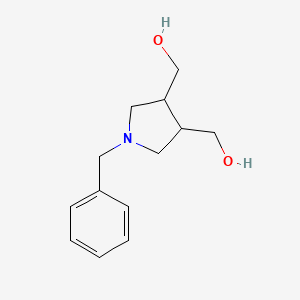
2-Bromo-3,6-dimethylpyridine
Descripción general
Descripción
The compound 2-Bromo-3,6-dimethylpyridine is a brominated derivative of dimethylpyridine, which is a class of compounds that have been extensively studied for their chemical and physical properties. The presence of bromine and methyl groups on the pyridine ring can significantly alter the reactivity and interaction of the molecule with other chemical species.
Synthesis Analysis
The synthesis of brominated pyridine derivatives often involves halogenation reactions where bromine is introduced into the pyridine ring. For instance, the synthesis of 6-Bromo-2-(furan-2-yl)-3-(prop-2-ynyl)-3H-imidazo[4,5-b]pyridine involves a condensation reaction under reflux conditions, which indicates that similar conditions could be used for synthesizing this compound . Additionally, the synthesis of related compounds like 2,4-dimethyl-3-pyridinols involves a low-temperature aryl bromide-to-alcohol conversion, suggesting that controlled temperature conditions are critical in the synthesis of brominated pyridines .
Molecular Structure Analysis
The molecular structure of brominated pyridines is influenced by the presence of substituents on the pyridine ring. For example, the crystal structures of 3-bromo-5-hydroxy-2,6-dimethylpyridine and its chloro-derivative show that the molecular conformation is essentially the same in both compounds, despite differences in their crystal packing . This suggests that the molecular structure of this compound would also be influenced by its substituents and the type of halogen present.
Chemical Reactions Analysis
Brominated pyridines participate in various chemical reactions due to the presence of the reactive bromine atom. For instance, the dimer of 3-bromo-6-dimethylamino-1-azafulvene functions as a formal equivalent of lithiated pyrroles, which are precursors to substituted pyrrole-2-carboxaldehydes . This indicates that this compound could also be used as a precursor in the synthesis of other heterocyclic compounds through lithiation and subsequent reactions.
Physical and Chemical Properties Analysis
The physical and chemical properties of brominated pyridines are characterized by their interaction with other molecules and their stability. The study of 2,6-dimethylpyridine as a probe of the strength of Brønsted acid sites on zeolites and alumina suggests that the adsorption properties of dimethylpyridines can be indicative of surface acidity . Furthermore, the thermal stability of related compounds, such as 5-((5-bromo-1H-indol-3-yl)methylene)-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione indole, which is stable up to 215 °C, provides insight into the thermal behavior of this compound .
Aplicaciones Científicas De Investigación
Characterization of Acid Surfaces
2,6-Dimethylpyridine, closely related to 2-Bromo-3,6-dimethylpyridine, has been used in the characterization of acid surfaces, such as γ-Al2O3, fluorinated γ-Al2O3, and Y zeolites. This compound helps in identifying different types of Lewis and Bronsted sites, which are key in catalysis and material science research (Corma, Rodellas, & Fornés, 1984).
Bromination Reactions
Bromination of methylpyridines, including compounds like 2,6-dimethylpyridine, in fuming sulfuric acid has been studied. These bromination reactions are significant for synthetic methods in organic chemistry (Does & Hertog, 2010).
Adsorption Studies
Adsorption of 2,6-dimethylpyridine on various zeolites like CaY, HY, and NaY has been researched. This study is important for understanding the interactions of bases with hydroxyl groups and Lewis sites, crucial in heterogeneous catalysis (Jacobs & Heylen, 1974).
Heck Vinylation
The Heck vinylation of 2-bromo-6-methyl-3-substituted pyridines using specific catalysts has been reported. This process is fundamental in the synthesis of complex organic molecules, including pharmaceuticals (Robert et al., 2005).
Microwave Irradiation in Synthesis
Utilizing 2,6-dimethylpyridine under microwave irradiation for synthesizing pyridine 2, 6-dicarboxylic acid demonstrates a shift from traditional synthesis methods to advanced microwave technology (Zhang et al., 2010).
Polymerization Processes
2,6-Dimethylpyridine has been studied for its effects on the polymerization of hydrocarbon monomers like isobutylene. This research is pivotal in polymer science for understanding and improving polymerization processes (Nesmelov et al., 1996).
Synthesis of Ruthenium(III) Complexes
The formation of ruthenium(III) complexes with 2-bromo-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridine has been explored for potential applications in catalysis and pharmaceutical research (Omondi et al., 2018).
Safety and Hazards
“2-Bromo-3,6-dimethylpyridine” is considered hazardous. It can cause skin irritation and serious eye irritation. It may also cause respiratory irritation . It is recommended to avoid dust formation, avoid breathing mist, gas or vapors, avoid contacting with skin and eye, and use personal protective equipment .
Mecanismo De Acción
Target of Action
2-Bromo-3,6-dimethylpyridine is primarily used as an intermediate in organic synthesis . It is often used in the Suzuki–Miyaura cross-coupling reaction, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . The primary target of this compound is the organoboron reagent used in the reaction .
Mode of Action
In the Suzuki–Miyaura cross-coupling reaction, this compound interacts with the organoboron reagent. The reaction involves two key steps: oxidative addition and transmetalation . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
The biochemical pathways affected by this compound are primarily related to the synthesis of new organic compounds. The compound plays a crucial role in the Suzuki–Miyaura cross-coupling reaction, facilitating the formation of new carbon–carbon bonds .
Pharmacokinetics
Its properties such as a boiling point of 56-58°c and a density of 1431 g/mL at 25 °C suggest that it is likely to have low bioavailability if ingested or inhaled.
Result of Action
The primary result of the action of this compound is the formation of new organic compounds via the Suzuki–Miyaura cross-coupling reaction . This reaction is widely used in the synthesis of various organic compounds, including pharmaceuticals .
Action Environment
The action of this compound is influenced by various environmental factors. The Suzuki–Miyaura cross-coupling reaction, for example, requires specific reaction conditions, including a suitable solvent, a palladium catalyst, and a base . The reaction is also sensitive to the presence of water and oxygen, which can lead to the decomposition of the organoboron reagent .
Propiedades
IUPAC Name |
2-bromo-3,6-dimethylpyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BrN/c1-5-3-4-6(2)9-7(5)8/h3-4H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKLNQHXCFLTIJA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(C=C1)C)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101309397 | |
| Record name | 2-Bromo-3,6-dimethylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101309397 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
38749-92-7 | |
| Record name | 2-Bromo-3,6-dimethylpyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=38749-92-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Bromo-3,6-dimethylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101309397 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-bromo-3,6-dimethylpyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















